molecular formula C12H11F3N4O B2611424 Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]- CAS No. 1950587-17-3

Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-

Cat. No. B2611424
CAS RN: 1950587-17-3
M. Wt: 284.242
InChI Key: TVOWJVSSBFMCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-” is a chemical compound with the molecular formula C12H11F3N4O . It has a molecular weight of 284.24 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutanecarboxamide group attached to a pyridine ring via an amino group . The pyridine ring is further substituted with cyano and trifluoromethyl groups .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 479.8±45.0 °C and a predicted density of 1.44±0.1 g/cm3 . Its pKa is predicted to be 13.45±0.20 .

Scientific Research Applications

1. Synthesis and Chemical Reactions

  • Cyclobutanecarboxamide is a precursor in synthesizing 1-pyrroline through Hofmann rearrangement and subsequent in situ ring expansion reactions, showcasing its significance in the synthesis of complex cyclic structures like 2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium salts (Huang et al., 2016).
  • The compound finds utility in water-mediated synthesis, contributing to the formation of novel compounds with potential non-linear optical (NLO) properties and applications in molecular docking, indicating its relevance in computational chemistry and potentially in drug design (Jayarajan et al., 2019).
  • Cyclobutanecarboxamide derivatives are integral in the Mannich reaction, leading to the synthesis of complex N,S-containing heterocycles, demonstrating its versatility in organic synthesis and potential pharmaceutical applications (Dotsenko et al., 2012).

2. Photocatalytic and Synthetic Applications

  • The compound is involved in photocatalytic [2 + 2] cycloadditions, forming cyclobutane-fused pyridinyl sulfonyl fluorides. These novel molecules have implications in SuFEx click chemistry, indicating its utility in advanced synthetic applications (Liu et al., 2020).

3. Antimicrobial and Biological Activities

  • Cyclobutanecarboxamide and its derivatives exhibit antimicrobial activities. Specific derivatives have been synthesized and tested against bacteria, highlighting its potential in the development of new antimicrobial agents (Flefel et al., 2018).
  • Research also focuses on synthesizing and studying the biological activity of compounds derived from cyclobutanecarboxamide, aiming to develop new antibiotic and antibacterial drugs, reinforcing its significance in medicinal chemistry (Ahmed, 2007).

properties

IUPAC Name

1-amino-N-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O/c13-12(14,15)8-4-7(6-18-9(8)5-16)19-10(20)11(17)2-1-3-11/h4,6H,1-3,17H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOWJVSSBFMCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)NC2=CC(=C(N=C2)C#N)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.